MTSET-Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MTSET-Chloride is synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to an ethylammonium backbone. The synthesis typically involves the reaction of trimethylamine with ethylene chlorohydrin to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group, followed by the addition of a thiol group to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

MTSET-Chloride primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. It reacts rapidly and specifically with these groups to form mixed disulfide linkages . This reaction is highly selective and occurs under mild conditions, making it suitable for probing protein structures.

Common Reagents and Conditions

The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the thiol groups in their reduced state .

Major Products

The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This modification can alter the function and conformation of the target protein, providing valuable insights into its structure and activity .

Aplicaciones Científicas De Investigación

Mechanistic Studies of Ion Channels

One of the primary applications of MTSET-Chloride is in the investigation of ion channels using the Substituted Cysteine Accessibility Method (SCAM). This method involves the introduction of cysteine residues at specific locations within the protein structure, allowing researchers to assess accessibility and functional changes upon modification with MTSET.

Case Study: Na,K-ATPase

In a study examining Na,K-ATPase, researchers utilized MTSET to modify specific cysteine mutants. The findings indicated that the substituted cysteines were more accessible in the E1 conformation, leading to significant alterations in ion binding affinity and channel gating mechanisms. The modifications induced by MTSET treatment were reversible, highlighting its utility in probing dynamic conformational states of the protein .

| Cysteine Mutant | Modification Impact | Conformational State |

|---|---|---|

| Y315C | Increased K+ affinity | E1 |

| W317C | Shifted E1/E2 equilibrium | E1(Na) |

| I322C | Altered gating | E1 |

Functional Characterization of Membrane Proteins

This compound has also been instrumental in characterizing the functional properties of various ligand-gated ion channels. By modifying cysteine residues, researchers can observe changes in channel activity and conductance.

Case Study: GABA Receptors

In studies on GABA receptors, application of MTSET revealed critical insights into the gating mechanisms and ion selectivity. The introduction of cysteines followed by modification with MTSET allowed for detailed mapping of receptor conformations during activation .

Investigation of Chloride Channels

MTSET's role extends to studying chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research has shown that MTSET can inhibit CFTR function through a mechanism that does not involve covalent modification but rather acts as an open channel blocker.

Case Study: CFTR Functionality

A notable study demonstrated that intracellular application of MTSET led to a concentration-dependent reduction in CFTR current amplitude. This inhibition was reversible upon washout, indicating that MTSET interacts with the channel pore rather than modifying cysteine residues directly .

| Experimental Condition | MTSET Concentration | Effect on CFTR Current |

|---|---|---|

| Control | 0 μM | Baseline current |

| Application | 2 mM | Reduced current amplitude |

| Washout | - | Recovery to baseline |

Structural Biology Applications

This compound is also employed in structural biology for probing protein structures using techniques such as electron paramagnetic resonance (EPR) spectroscopy. By labeling specific sites with MTSET, researchers can gain insights into protein dynamics and interactions.

Case Study: T4 Lysozyme

In T4 lysozyme studies, MTSET was used to investigate conformational changes upon substrate binding. The quantitative analysis revealed significant movements within the protein structure, demonstrating MTSET's effectiveness as a structural probe .

Future Directions and Emerging Applications

As research progresses, future applications of this compound may include:

- Protein Folding Studies: Investigating how proteins fold in solution and under chaperone-mediated conditions.

- Drug Development: Utilizing MTSET in high-throughput screening for potential therapeutic agents targeting ion channels.

- Biophysical Techniques: Enhancing methods such as fluorescence resonance energy transfer (FRET) to study protein-protein interactions.

Mecanismo De Acción

MTSET-Chloride exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly under mild conditions. The modification of cysteine residues can alter the conformation and function of the target protein, providing valuable information about its structure and activity . The molecular targets of this compound include ion channels, receptors, and enzymes that contain accessible cysteine residues .

Comparación Con Compuestos Similares

MTSET-Chloride is part of a family of methanethiosulfonate (MTS) reagents that include:

MTSEA (2-Aminoethyl methanethiosulfonate): A positively charged reagent that reacts with cysteine residues but has a different reactivity profile compared to this compound.

MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate): A negatively charged reagent that reacts with cysteine residues and is used to probe different aspects of protein structure.

MTSPT (Methanethiosulfonate propyltrimethylammonium): Another positively charged reagent with similar reactivity to this compound but with different steric properties.

This compound is unique in its ability to provide functional information about the relative positions of amino acids within a protein and to probe binding site electrostatic interactions . Its positively charged nature allows it to interact specifically with negatively charged thiolate anions, making it a valuable tool in protein chemistry .

Actividad Biológica

MTSET-Chloride (Methanethiosulfonate) is a compound widely used in biological research, particularly in the study of ion channels and transport mechanisms. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various ion channels, and relevant case studies.

- Chemical Formula : C6H16ClNO2S2

- Molecular Weight : 225.78 g/mol

- CAS Number : 71752821

MTSET is primarily recognized for its ability to modify cysteine residues in proteins, leading to functional changes in ion channels. Its mechanism involves:

- Cysteine Modification : MTSET acts by covalently modifying cysteine residues, impacting the conformation and function of target proteins.

- Ion Channel Inhibition : It has been shown to inhibit chloride channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) through a mechanism that does not depend solely on cysteine modification. Instead, it functions as an open channel blocker, occluding chloride permeation through the channel pore .

Ion Channel Studies

-

CFTR Channel :

- MTSET has been demonstrated to inhibit CFTR currents in a voltage-dependent manner. The inhibition constant Kd was found to vary significantly with voltage, indicating that higher voltages lead to reduced sensitivity to MTSET .

- The inhibition was fully reversible upon washout, suggesting that MTSET does not permanently alter the channel structure but rather temporarily blocks it .

-

Other Ion Channels :

- Research indicates that MTSET can influence other ion channels similarly by modifying cysteine residues that are critical for channel function. This includes effects observed in various studies on potassium and sodium channels.

Case Studies

- A study highlighted the use of MTSET in analyzing the functional properties of mutant CFTR channels. The results showed that specific mutations could alter the sensitivity of CFTR to MTSET, providing insights into the structure-function relationship within the channel .

- Another investigation focused on the effects of MTSET on neuronal ion channels, revealing its potential role in modulating excitability and neurotransmission by affecting chloride ion flow across membranes .

Data Tables

The following table summarizes key findings from studies involving MTSET:

Propiedades

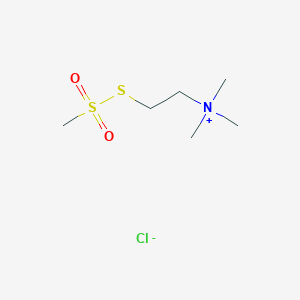

Fórmula molecular |

C6H16ClNO2S2 |

|---|---|

Peso molecular |

233.8 g/mol |

Nombre IUPAC |

trimethyl(2-methylsulfonylsulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

HOKRDLUOKQRXTE-UHFFFAOYSA-M |

SMILES canónico |

C[N+](C)(C)CCSS(=O)(=O)C.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.